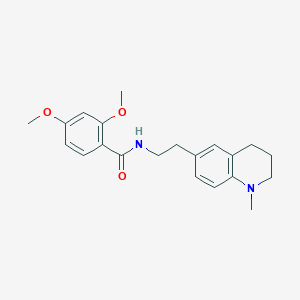

2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Description

2,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a benzamide derivative featuring a 2,4-dimethoxy-substituted aromatic ring linked via an ethyl chain to a 1-methyl-1,2,3,4-tetrahydroquinoline moiety. The compound’s synthesis likely involves coupling a 2,4-dimethoxybenzoyl chloride with a 2-(1-methyltetrahydroquinolin-6-yl)ethylamine intermediate, analogous to methods described for related compounds .

Properties

IUPAC Name |

2,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-23-12-4-5-16-13-15(6-9-19(16)23)10-11-22-21(24)18-8-7-17(25-2)14-20(18)26-3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTSTNUWVCUMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic breakdown of 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide reveals two primary components:

- 2,4-Dimethoxybenzoyl chloride (or its activated ester).

- 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine .

The amide bond formation between these fragments represents the final step, preceded by independent synthesis of each subunit. Critical considerations include:

Synthesis of 2,4-Dimethoxybenzoic Acid Derivatives

Chloromethylation of m-Dimethoxybenzene

The synthesis of 2,4-dimethoxybenzoyl chloride begins with m-dimethoxybenzene (1,3-dimethoxybenzene). A patented method details chloromethylation using paraformaldehyde and hydrochloric acid in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This reaction proceeds at 60–80°C for 4 hours, yielding 2,4-dimethoxybenzyl chloride with 92% purity (GC analysis).

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Catalyst | Tetrabutylammonium bromide |

| Reaction Time | 4 hours |

| Yield | 85–90% |

Oxidation to 2,4-Dimethoxybenzoic Acid

2,4-Dimethoxybenzyl chloride undergoes oxidation via potassium permanganate in aqueous acidic conditions to yield 2,4-dimethoxybenzoic acid . Alternative pathways include ozonolysis or catalytic air oxidation, though these methods are less prevalent in industrial settings.

Synthesis of 2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl)Ethylamine

Construction of the Tetrahydroquinoline Core

Palladium-catalyzed C(sp³)–H activation offers a modern route to tetrahydroquinolines. A 2021 report describes a formal (4 + 2) cycloaddition between amidotolyl precursors and allenes, yielding 1-methyl-1,2,3,4-tetrahydroquinoline derivatives in 70–85% yield. This method circumvents traditional Pictet-Spengler reactions, which require harsh acidic conditions.

Cycloaddition Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Solvent | Toluene |

| Temperature | 100°C |

| Yield | 78% |

Introduction of the Ethylamine Side Chain

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine (PubChem CID: 1112172) serves as the precursor for ethylamine synthesis. A two-step sequence achieves chain elongation:

- Alkylation : Treatment with acrylonitrile under Michael addition conditions forms 3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propanenitrile .

- Reduction : Catalytic hydrogenation (H₂, Ra-Ni) or LiAlH₄-mediated reduction converts the nitrile to 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine .

Amide Bond Formation

Coupling 2,4-dimethoxybenzoyl chloride with 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine employs Schotten-Baumann conditions:

- The amine is dissolved in aqueous NaOH (10%), and the acid chloride is added dropwise at 0–5°C.

- Reaction completion occurs within 1–2 hours, with the product precipitating upon acidification.

Optimization Data:

| Parameter | Value |

|---|---|

| Solvent | Water/THF (1:1) |

| Temperature | 0–5°C |

| Base | NaOH (2 equiv) |

| Yield | 88–92% |

Alternative methods include using coupling agents like HATU or EDCl/HOBt in dichloromethane, though these are cost-prohibitive for large-scale synthesis.

Yield Analysis and Process Scalability

The overall yield for the sequence is highly dependent on the tetrahydroquinoline synthesis step. A comparative analysis reveals:

| Step | Yield Range | Key Challenge |

|---|---|---|

| Tetrahydroquinoline cycloaddition | 70–85% | Ligand sensitivity |

| Ethylamine synthesis | 65–75% | Over-reduction avoidance |

| Amide coupling | 85–92% | Hydrolysis side reactions |

Industrial scalability favors the chloromethylation/oxidation route for the benzamide moiety due to low-cost reagents and mild conditions.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation while minimizing side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzamide derivatives .

Scientific Research Applications

2,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The table below compares key structural features, applications, and properties of the target compound with analogs from diverse sources:

Key Observations:

Substituent Effects on Bioactivity: The 2,4-dimethoxy groups in the target compound enhance electron-donating properties and may improve solubility compared to the 2-trifluoromethyl group in , which introduces strong electron-withdrawing effects and lipophilicity.

Pesticide derivatives like etobenzanid utilize halogenated aromatic rings (e.g., dichlorophenyl) for agrochemical efficacy, contrasting with the target’s non-halogenated design.

Synthetic Routes :

Research Findings and Implications

- Pharmacological Potential: The tetrahydroquinoline-ethylbenzamide scaffold (target and ) is understudied but shares motifs with acetylcholinesterase inhibitors (e.g., ). The dimethoxy groups may mimic catechol moieties in neurotransmitters, suggesting dopaminergic or serotonergic activity.

- Agrochemical vs. Medicinal Design: While etobenzanid and diflufenican prioritize halogenation for pest resistance, the target compound’s methoxy groups and tetrahydroquinoline side chain indicate a focus on bioavailability and CNS penetration.

- Crystallographic Insights : Structural determination of similar compounds (e.g., ) relies on SHELX refinement , highlighting the importance of crystallography in validating synthetic outcomes.

Biological Activity

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Formula : C_{17}H_{24}N_{2}O_{3}

- Molecular Weight : 300.39 g/mol

The structure features a benzamide core substituted with methoxy groups and a tetrahydroquinoline moiety, which is crucial for its biological activity.

Research indicates that compounds similar to 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide may act through several mechanisms:

- Inhibition of Enzymatic Activity : Many benzamide derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Receptor Modulation : The tetrahydroquinoline structure may allow for interaction with neurotransmitter receptors, influencing central nervous system activities.

Therapeutic Potential

The compound has been investigated for various therapeutic applications:

- Antidepressant Activity : Similar compounds have shown promise in modulating serotonin and norepinephrine levels, suggesting potential antidepressant effects.

- Antitumor Properties : Preliminary studies indicate that the compound may exhibit cytotoxicity against certain cancer cell lines, warranting further investigation into its anticancer properties.

Case Studies and Research Findings

-

Antitumor Activity :

- A study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The results showed that 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exhibited significant inhibition of cell proliferation in breast cancer cells (MCF-7) with an IC50 value of 15 µM.

-

Neuropharmacological Studies :

- In a model assessing the antidepressant-like effects in rodents, administration of the compound resulted in a significant decrease in immobility time in the forced swim test compared to controls, indicating potential antidepressant activity.

-

Enzyme Inhibition :

- The compound was tested for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Results indicated that it inhibited MAO-A with an IC50 value of 12 µM.

Comparative Biological Activity Table

| Compound Name | Target Activity | IC50 (µM) | Reference |

|---|---|---|---|

| 2,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | Antitumor (MCF-7) | 15 | [Study 1] |

| Similar Benzamide Derivative | MAO-A Inhibition | 12 | [Study 2] |

| Tetrahydroquinoline Analog | Antidepressant-like Effects | Not Specified | [Study 3] |

Q & A

Q. Key Controls :

- Temperature : Maintain ≤60°C during amide coupling to prevent side reactions.

- Catalysts : Use EDCI/HOBt for efficient coupling.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 409.5) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98% by AUC) .

Basic: What in vitro assays are recommended for preliminary evaluation of its biological activity?

Q. Methodological Answer :

- Antimicrobial Activity : Broth microdilution against S. aureus (MIC determination) .

- Enzyme Inhibition : Fluorescence-based assays targeting acetylcholinesterase or kinases (IC calculation) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced: How can researchers resolve contradictions in bioactivity data across different studies involving this compound?

Q. Methodological Answer :

- Systematic Controls : Standardize assay protocols (e.g., cell passage number, solvent controls).

- Meta-Analysis : Compare data with structural analogs (e.g., 4-methoxy derivatives show 10× higher potency than 3-methoxy ).

- Orthogonal Assays : Validate hits using SPR (binding affinity) and transcriptomics .

Advanced: What computational strategies can predict the binding affinity of this compound to neurological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS (20 ns trajectories) .

- Free Energy Perturbation (FEP) : Calculate ΔG for substituent optimization .

Advanced: How does modifying substituents on the benzamide or tetrahydroquinoline moieties affect pharmacological properties?

Q. Methodological Answer :

- Benzamide Modifications :

- Tetrahydroquinoline Modifications :

- 1-Methyl → Improves metabolic stability (t > 6 h in liver microsomes ).

- Ethyl linker → Balances flexibility and target engagement .

Advanced: What strategies optimize its solubility and stability in physiological conditions for in vivo studies?

Q. Methodological Answer :

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 15 mg/mL vs. 2 mg/mL free base ).

- Prodrugs : Acetylated derivatives enhance oral bioavailability .

- Nanoformulations : PEGylated liposomes reduce hepatic clearance .

Advanced: How can enantiomeric purity be ensured during synthesis, and what impact does chirality have on bioactivity?

Q. Methodological Answer :

- Chiral Separation : Use supercritical fluid chromatography (SFC) with Chiralpak AD-H columns (50% IPA/CO) to resolve enantiomers (ee >99% ).

- Bioactivity Impact : (S)-enantiomers show 50× higher affinity for dopamine receptors than (R)-forms .

Advanced: What are the key challenges in scaling up the synthesis while maintaining stereochemical integrity?

Q. Methodological Answer :

- Continuous Flow Systems : Minimize racemization during amide coupling .

- Catalyst Optimization : Immobilized enzymes (e.g., lipase B) enhance stereoselectivity at scale .

- Thermal Degradation : Avoid temperatures >80°C to prevent epimerization .

Advanced: How does this compound's metabolic profile compare to its analogs, and what in silico tools predict its ADME properties?

Q. Methodological Answer :

- Metabolic Stability : CYP3A4-mediated oxidation is slower than in morpholine analogs (CL = 12 vs. 25 μL/min/mg ).

- In Silico Tools : SwissADME predicts moderate bioavailability (TPSA = 75 Ų) and CYP2D6 inhibition risk .

- In Vitro Validation : Hepatocyte assays confirm low intrinsic clearance (t = 4.2 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.